N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide
Description
N-[(1-Propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide is a benzodiazole (benzimidazole) derivative featuring a propyl substituent at the 1-position nitrogen and a propanamide group attached via a methylene bridge to the 2-position carbon.
Properties
IUPAC Name |
N-[(1-propylbenzimidazol-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-9-17-12-8-6-5-7-11(12)16-13(17)10-15-14(18)4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVAWJXSDPGCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide can be achieved through a multi-step process. One common method involves the reaction of 2-aminobenzimidazole with propyl bromide to form 1-propyl-2-aminobenzimidazole. This intermediate is then reacted with propanoyl chloride in the presence of a base such as sodium bicarbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted benzimidazole compounds.
Scientific Research Applications
N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, resulting in the disruption of microtubule formation and cell division .
Comparison with Similar Compounds
Structural and Molecular Comparisons
¹ Inferred from structural analysis; ²Estimated based on formula.
Key Observations:
- Heterocyclic Core Influence: The target compound’s benzodiazole core differs from the thiazole/oxadiazole systems in compounds 7c–7f .
- Substituent Effects : The 1-propyl group in the target compound increases hydrophobicity relative to the methyl group in compound 8 . This could improve membrane permeability but reduce aqueous solubility.
- Molecular Weight : The target compound (~244 g/mol) is lighter than compound 8 (284 g/mol) and 7c–7f (375–389 g/mol), suggesting differences in bioavailability and synthetic accessibility .
Spectroscopic Data Comparison
Infrared (IR) Spectroscopy:
- Target Compound : Expected C=O stretch near 1675–1680 cm⁻¹ (amide I band) and N-H stretch ~3265 cm⁻¹ (amide II), aligning with compound 8’s IR peaks at 1678 cm⁻¹ (C=O) and 3265 cm⁻¹ (N-H) .
- 7c–7f : Additional S-H and C-S stretches (600–700 cm⁻¹) due to sulfanyl groups, absent in the benzodiazole-based compounds .
Nuclear Magnetic Resonance (NMR):
- Aromatic Protons : The target’s benzodiazole protons would resonate near δ 7.00–7.30 ppm (similar to compound 8’s δ 7.00–7.30 ppm for benzimidazole) .
- Aliphatic Protons : The 1-propyl group in the target would show signals at δ ~0.9–1.6 ppm (CH₃ and CH₂), distinct from compound 8’s isoxazolyl methyl (δ 2.32 ppm) .
Mass Spectrometry (MS):
- The target’s molecular ion ([M⁺]) would likely appear near m/z 244, contrasting with compound 8’s m/z 284 and 7c–7f’s m/z 375–389 .
Functional and Pharmacological Implications
- Amide Group Reactivity: The propanamide moiety in the target and compound 8 serves as a hydrogen-bond donor/acceptor, critical for interactions in catalytic or biological systems .
- Heterocyclic Diversity : Thiazole/oxadiazole derivatives (7c–7f) exhibit enhanced electronegativity, favoring interactions with metal ions or polar biological targets compared to benzodiazoles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
